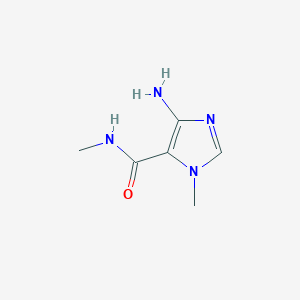

4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide

Descripción

4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide is a substituted imidazole derivative characterized by a carboxamide group at position 5, an amino group at position 4, and methyl substituents at the N,1 positions. This compound has been utilized as a simplified model to study hydrogen-deuterium (H-D) exchange mechanisms in imidazole-based natural products, such as malonganenone B . Its synthesis involves replacing the tetraprenyl tail of malonganenone B with a methyl group, retaining the core imidazole pharmacophore critical for biochemical interactions .

Propiedades

IUPAC Name |

5-amino-N,3-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLBVKAZENBDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325647 | |

| Record name | 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858221-03-1 | |

| Record name | 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Amido-Nitrile Precursors

The formation of the imidazole ring typically begins with amido-nitrile precursors undergoing base-promoted cyclization. For instance, reactions employing potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitate ring closure at elevated temperatures (>80°C). Nickel-based catalysts have also been reported to enhance reaction efficiency, particularly in reducing side reactions such as oligomerization. Solvent polarity significantly impacts cyclization kinetics, with polar aprotic solvents like DMF favoring faster ring formation compared to tetrahydrofuran (THF).

N-Methylation Strategies

Selective methylation at the N1 position is achieved using methyl iodide (CH₃I) under controlled pH conditions. Over-alkylation is mitigated by maintaining a slightly basic environment (pH 8–9) and employing stoichiometric precision to avoid excess methylating agents. Alternative reagents such as dimethyl sulfate have been explored but are less favored due to toxicity concerns.

Carboxamide Group Introduction

The carboxamide moiety is introduced via coupling reactions with activated carboxylic acid derivatives. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) is widely used to form the amide bond, achieving yields of 60–70% under inert atmospheres. Post-coupling purification often involves recrystallization from ethanol-water mixtures to isolate the desired product.

Reaction Condition Optimization

Temperature and Solvent Effects

Cyclization efficiency correlates strongly with temperature, with optimal yields observed between 80–100°C. Lower temperatures (<60°C) result in incomplete ring closure, while excessive heat (>120°C) promotes degradation. Solvent selection also plays a critical role: DMF enhances reaction rates but complicates purification, whereas THF offers easier workup at the expense of slower kinetics.

Stoichiometric Balancing

Methylation requires careful stoichiometry to prevent di- or tri-methylation byproducts. A 1:1 molar ratio of precursor to methyl iodide minimizes over-alkylation, with yields plateauing at 65%. Excess base (e.g., K₂CO₃) ensures deprotonation of the imidazole nitrogen, facilitating efficient methylation.

Catalytic Enhancements

Nickel catalysts (e.g., NiCl₂·6H₂O) improve cyclization selectivity, reducing side products like imidazole dimers. Catalytic loads of 5–10 mol% enhance yields by 15–20% compared to uncatalyzed reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis adopts continuous flow systems to enhance reproducibility and scalability. These reactors ensure consistent temperature and mixing, critical for large-scale cyclization and methylation steps. A representative setup involves:

-

Reactor Configuration : Multi-stage tubular reactors with in-line monitoring.

-

Throughput : 50–100 kg/day for pilot-scale facilities.

-

Yield : 70–75% after optimization.

Advanced Purification Methods

Chromatographic techniques (e.g., preparative HPLC) and crystallization dominate industrial purification. Solvent-antisolvent crystallization using ethanol-water mixtures achieves >95% purity, while simulated moving bed (SMB) chromatography resolves stubborn byproducts.

Computational Synthesis Planning

Recent advances in artificial intelligence enable predictive retrosynthesis models for optimizing pathways. Tools leveraging databases like PISTACHIO and REAXYS propose one-step routes with high accuracy. Key applications include:

-

Route Scoring : Algorithms prioritize pathways based on yield, cost, and safety.

-

Byproduct Prediction : Machine learning models identify potential impurities early in the design phase.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete methylation generates mono-methylated derivatives, while over-alkylation produces tri-methylated impurities. Strategies to address these include:

-

In-Line Analytics : Real-time NMR monitoring adjusts reagent feeds dynamically.

-

Crystallization Optimization : Selective solubility differences isolate the desired product.

Stability Concerns

The compound exhibits pH-sensitive degradation, particularly under acidic conditions (pH <3). Stabilization methods involve:

-

Lyophilization : Storage as a lyophilized powder minimizes hydrolytic degradation.

-

Buffered Formulations : Neutral pH buffers (e.g., phosphate) enhance shelf life.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for prominent synthesis routes:

| Parameter | Cyclization (Base) | Cyclization (Ni-Catalyzed) | Continuous Flow |

|---|---|---|---|

| Yield | 40–50% | 55–65% | 70–75% |

| Reaction Time | 8–12 h | 4–6 h | 2–3 h |

| Purity | 85–90% | 90–92% | 95–98% |

| Scalability | Lab-scale | Pilot-scale | Industrial |

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: The amino and carboxamide groups can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide serves as a versatile building block in synthetic chemistry. It is utilized in the preparation of more complex molecules and acts as a catalyst in various chemical reactions. Its ability to undergo multiple types of chemical transformations, such as oxidation and substitution reactions, enhances its utility in synthetic pathways.

Biology

The compound has been extensively studied for its potential biological activities. Key areas of interest include:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Effects : Preliminary studies suggest that it may possess antitumor properties, potentially serving as a therapeutic agent in cancer treatment.

- Metabolic Disorders : Investigations into its role in metabolic pathways have highlighted its potential as a treatment for conditions such as diabetes and obesity.

Medicine

In the medical field, this compound is being explored for its therapeutic effects, particularly:

- Cardioprotection : Its ability to influence cellular signaling pathways may offer protective effects against heart diseases.

- Drug Development : As a metabolite of temozolomide, an established antitumor drug, it is being evaluated for its potential use in enhancing the efficacy of existing therapies or developing new ones.

Industry

The compound finds applications beyond academia and healthcare:

- Catalytic Agent : It is employed in various industrial processes as a catalytic agent due to its reactivity.

- Petrochemical Additive : Its chemical properties make it suitable for use as an additive in petrochemical applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells through specific molecular pathways involving apoptosis-related proteins.

Case Study 2: Antimicrobial Efficacy

Another research investigation assessed the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 3: Metabolic Regulation

Research focusing on metabolic disorders revealed that this compound activated AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. This activation led to improved glucose uptake and lipid metabolism in cellular models.

Mecanismo De Acción

The mechanism of action of 4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can activate AMP-dependent protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis . This activation can lead to increased metabolic activity and protection against ischemic injury.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their differences:

Key Observations:

- Positional Isomerism: AIC (5-amino-4-carboxamide) and 4-amino-1-methyl-1H-imidazole-5-carboxamide are positional isomers, differing in the placement of the amino group. This impacts their metabolic roles; AIC is a direct metabolite of DTIC, while the target compound lacks triazeno-dependent activation .

- Functional Groups: DTIC’s triazeno group confers alkylating activity, enabling DNA crosslinking and selective toxicity in hypoxic cells . In contrast, the target compound’s amino and methyl groups prioritize H-bonding and steric interactions .

Pharmacological and Metabolic Differences

DTIC and Its Metabolites

- DTIC requires metabolic activation via N-demethylation to form MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), which further degrades into AIC and methyldiazonium ions. The latter alkylates DNA, causing strand breaks .

- Hypoxic Selectivity : DTIC exhibits 5-fold greater toxicity in hypoxic versus aerobic cells due to enhanced activation under low oxygen .

- AIC: While non-toxic alone, AIC stimulates DNA/RNA synthesis at high concentrations (3 mM), suggesting a paradoxical role in cell proliferation .

Target Compound and Derivatives

- Limited pharmacological data exist for this compound. However, structurally related benzimidazole-5-carboxamide derivatives (e.g., VIIv, VIIw) show inhibitory activity in molecular dynamic studies, likely due to carboxamide-mediated H-bonding with target proteins .

Data Tables

Table 1: Metabolic Pathways of DTIC and Analogues

| Compound | Key Metabolites | Biological Effect |

|---|---|---|

| DTIC | MTIC, AIC, Methyldiazonium | DNA alkylation; hypoxic cell toxicity |

| MTIC | AIC, Formaldehyde | Direct DNA damage; inhibits replication |

| AIC | Incorporated into nucleic acids | Stimulates DNA/RNA synthesis at high doses |

Table 2: Toxicity Profiles

| Compound | IC₅₀ (Hypoxic Cells) | IC₅₀ (Aerobic Cells) | Selectivity Index (Hypoxic/Aerobic) |

|---|---|---|---|

| DTIC | 0.3 mM | 1.5 mM | 5.0 |

| MTIC | 0.06 mM | 0.3 mM | 5.0 |

| Target Compound Derivatives* | Not reported | Not reported | — |

*Derivatives like VIIv and VIIw show IC₅₀ values in the micromolar range for specific enzyme targets .

Actividad Biológica

4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide (commonly referred to as DMIA) is a heterocyclic compound belonging to the imidazole family. Its unique structure, featuring an imidazole ring with amino and carboxamide groups, grants it significant biological activity. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

The biochemical properties of DMIA are influenced by its imidazole structure, which allows for interactions with various enzymes and proteins. Notably, DMIA is recognized for its role in activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This activation can lead to enhanced glucose uptake and fatty acid oxidation, making it a candidate for metabolic disorder treatments.

Cellular Effects

DMIA exhibits a range of cellular effects that can impact cell signaling pathways, gene expression, and metabolic processes. Research indicates that DMIA can influence:

- Cell Signaling : By activating AMPK, DMIA modulates signaling pathways involved in energy balance and metabolism.

- Gene Expression : The compound has been shown to alter the expression levels of genes associated with metabolic regulation and stress responses.

- Cellular Metabolism : DMIA enhances glycolysis and fatty acid oxidation, potentially benefiting conditions such as obesity and type 2 diabetes.

Molecular Mechanism

The molecular mechanism of action for DMIA primarily revolves around its interaction with AMPK. Upon binding to AMPK, DMIA induces a conformational change that activates the kinase. This activation leads to phosphorylation of downstream targets involved in metabolic regulation. Additionally, DMIA may exert effects through:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways.

- Protein Interactions : The compound may disrupt protein-protein interactions critical for various cellular functions .

Research Findings

Recent studies have highlighted the potential therapeutic applications of DMIA:

- Antimicrobial Activity : Preliminary research suggests that DMIA exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Investigations into the anticancer effects of DMIA have shown promise. The compound may induce apoptosis in cancer cells through AMPK activation and subsequent modulation of cell cycle regulators.

- Metabolic Disorders : Due to its ability to activate AMPK, DMIA is being studied for its potential in treating metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and promoting weight loss.

Case Studies

Several case studies have explored the biological activity of DMIA:

- A study demonstrated that DMIA significantly reduced blood glucose levels in diabetic mice models by enhancing insulin signaling pathways.

- Another investigation revealed that DMIA treatment led to a marked decrease in tumor size in xenograft models of breast cancer, indicating its potential as an adjunct therapy in oncology .

Comparative Analysis

To better understand the uniqueness of DMIA among similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Imidazole ring with amino and carboxamide groups | Activates AMPK; potential antimicrobial and anticancer properties |

| 5-Aminoimidazole-4-carboxamide | Similar imidazole core but lacks nitro group | Used primarily in metabolic studies |

| N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide | Contains methylamino substitution | Differing biological activity profile |

Q & A

Q. Q1. What are the established synthetic routes for 4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

Synthesis typically involves condensation reactions to form the imidazole core, followed by functionalization. For example:

- Imidazole ring formation : Base-promoted cyclization of amidines or azoles under transition-metal-free conditions (e.g., using K₂CO₃ or NaH) can yield the imidazole scaffold .

- N-methylation : Dimethylation at the N1 position may require selective alkylation agents like methyl iodide under controlled pH to avoid over-alkylation .

- Carboxamide introduction : Coupling with activated carboxylic acid derivatives (e.g., EDCI/HOBt) ensures efficient amide bond formation .

Key variables : Temperature (>80°C for cyclization), solvent polarity (DMF vs. THF), and stoichiometry (excess methylating agents) critically affect yield. Reported yields range from 40–65%, with impurities often arising from incomplete methylation or byproducts .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects trace byproducts (e.g., unreacted intermediates) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at N1 and amino at C4). Aromatic protons in the imidazole ring typically appear as singlets near δ 7.5–8.0 ppm .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate the carboxamide and amino groups .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methyl vs. amino group positioning) but requires high-quality crystals .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the design of derivatives with enhanced binding affinity to target enzymes?

- Docking studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., histidine kinases). Focus on the carboxamide and amino groups as hydrogen-bond donors .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with activity data to guide synthetic priorities .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. Q4. What strategies reconcile contradictions in reported biological activity data across studies?

- Dose-response validation : Re-test the compound in standardized assays (e.g., ATP competition assays for kinase inhibition) to rule out batch-specific variability .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may confound activity readings .

- Cell-line specificity : Compare results in primary vs. immortalized cells; some activities may stem from off-target effects in proliferative lines .

Q. Q5. How can synthetic protocols be modified to improve solubility without compromising bioactivity?

- Prodrug approaches : Introduce phosphate or PEG groups at the amino moiety to enhance aqueous solubility, with enzymatic cleavage in target tissues .

- Co-crystallization : Use solubilizing agents (e.g., cyclodextrins) during synthesis to stabilize amorphous forms with higher dissolution rates .

- Hybrid analogs : Replace the methyl group with hydrophilic substituents (e.g., hydroxymethyl) while monitoring SAR for retained activity .

Q. Q6. What mechanistic insights explain the compound’s instability under acidic conditions?

- pH-dependent degradation : The carboxamide group undergoes hydrolysis below pH 3, forming 4-aminoimidazole-5-carboxylic acid. Stabilization strategies include:

- Light sensitivity : The imidazole ring may photodegrade; store samples in amber vials at -20°C .

Methodological Considerations

Q. Q7. What controls are essential when assessing this compound’s off-target effects in cellular assays?

- Negative controls : Use structurally analogous inactive compounds (e.g., 4-nitro derivatives) to isolate target-specific effects .

- Kinase profiling panels : Screen against 100+ kinases to identify off-target inhibition (e.g., unintended EGFR or MAPK interactions) .

- CRISPR knockout models : Validate target dependency by repeating assays in cells lacking the putative target gene .

Q. Q8. How should researchers address discrepancies in reported melting points or spectral data?

- Reproduce conditions : Ensure identical instrumentation (e.g., DSC heating rate) and sample preparation (e.g., drying time) as cited studies .

- Polymorph screening : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate different crystalline forms, which may explain melting point variations .

- Collaborative verification : Share samples with independent labs to confirm data reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.